molecular formula C13H13F3N2O2 B2409662 Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate CAS No. 896887-01-7

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate

Cat. No. B2409662
CAS RN: 896887-01-7
M. Wt: 286.254
InChI Key: NYALWVZXSWUZFJ-UHFFFAOYSA-N
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Description

Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The 2-trifluoromethyl benzimidazoles are a subset of these compounds .


Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles. This method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The trifluoromethyl group is a common substituent in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom.


Chemical Reactions Analysis

The synthesis of 2-trifluoromethyl benzimidazoles involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Mechanism of Action

While the specific mechanism of action for “Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate” is not available, benzimidazoles have been studied for their potential as anticancer agents . Some benzimidazole derivatives have been found to induce ferroptosis, a form of regulated cell death .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 2-(trifluoromethyl)benzoate, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

Benzimidazoles and their derivatives are being extensively studied for their potential therapeutic applications. Future research may focus on optimizing the synthesis process, exploring their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

propan-2-yl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-8(2)20-11(19)7-18-10-6-4-3-5-9(10)17-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALWVZXSWUZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate

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